molecular formula C17H18N4O3 B2663850 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one CAS No. 1396770-25-4

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one

Cat. No.: B2663850
CAS No.: 1396770-25-4
M. Wt: 326.356
InChI Key: KNEQLCYPNXHALA-UHFFFAOYSA-N
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Description

4-[1-(1H-Indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one (CAS 1396770-25-4) is a heterocyclic compound of high interest in chemical biology and drug discovery. Its structure combines key pharmacophoric elements, including a piperazin-2-one core linked to an azetidine ring, which is further substituted with a 1H-indole-3-carbonyl moiety. The constrained azetidine ring is known to enhance metabolic stability and binding affinity, while the indole scaffold is a common feature in molecules modulating various biological pathways . This compound is representative of a piperazinyl azetidine scaffold that has shown significant promise in neuropharmacological research. Compounds based on this scaffold have been identified as potent, selective, and reversible inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a key serine hydrolase in the central nervous system responsible for the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a therapeutic concept for treating psychiatric disorders and neurodegenerative diseases, and reversible MAGL inhibitors are particularly valuable as tools for quantitative imaging studies using techniques like Positron Emission Tomography (PET) . Additionally, derivatives of indole-bearing compounds similar to this structure have been investigated for their anticancer properties . Research indicates such compounds can exhibit activity against specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways like RAS-PI3K . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-10-20(6-5-18-15)16(23)11-8-21(9-11)17(24)13-7-19-14-4-2-1-3-12(13)14/h1-4,7,11,19H,5-6,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEQLCYPNXHALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole-3-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and acylation to form the final product . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including those similar to 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one , exhibit significant anticancer properties.

  • Mechanism of Action : The compound is believed to modulate key signaling pathways involved in tumor growth and survival, particularly the RAS-PI3K pathway. This pathway is crucial in various cancers, making it a target for therapeutic intervention .
  • Case Studies : A study highlighted the efficacy of similar indole derivatives against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7). The cytotoxicity was assessed through IC50 values, demonstrating promising results that warrant further investigation .

Neuropharmacological Applications

The piperazine component of the compound suggests potential applications in neuropharmacology.

  • Serotonin Receptor Modulation : The compound may act as a modulator for serotonin receptors, particularly 5-HT6R and 5-HT3R. These receptors are implicated in mood regulation and cognitive functions, making them targets for treating disorders such as depression and anxiety .
  • Case Studies : Research on similar compounds has shown that they can effectively penetrate the blood-brain barrier (BBB), indicating their potential for central nervous system (CNS) applications. Compounds designed from piperazine scaffolds have demonstrated favorable pharmacokinetic profiles, including good brain penetration and prolonged half-lives .

Data Tables

Application AreaMechanism of ActionKey Findings
Anticancer ActivityRAS-PI3K pathway modulationEffective against PC-3 and MCF-7 cell lines
NeuropharmacologySerotonin receptor modulationHigh BBB penetration; potential for CNS effects

Mechanism of Action

The mechanism of action of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight Biological Activity (IC₅₀/EC₅₀) Source/Reference
4-[1-(1H-Indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one (Target) Piperazin-2-one + azetidine + indole Azetidine-3-carbonyl linker to indole ~384.39 (calc.) Not reported N/A
JNJ-42226314 Piperazine + thiazole + indole Thiazole-2-carbonyl linker to indole 489.56 Not tested in provided evidence
1-(3-Chlorophenyl)piperazin-2-one Piperazin-2-one 3-Chlorophenyl substitution 224.67 Cytotoxic (HT-29: 12 µM; A549: 18 µM)
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one Piperazin-2-one + pyridine 5-Chloro-3-fluoropyridin-2-yl substitution 229.64 Not reported

Key Observations :

  • Linker Diversity: The target compound’s azetidine linker (vs.
  • Substituent Impact: Chlorophenyl-substituted piperazinones (e.g., 1-(3-chlorophenyl)piperazin-2-one) exhibit cytotoxicity against cancer cell lines, suggesting that the indole-azetidine substitution in the target compound may enhance potency or alter mechanisms of action .
  • Heteroaromatic Influence : Pyridine-substituted analogs (e.g., 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one) prioritize solubility and metabolic stability, whereas indole-based compounds may favor kinase inhibition .

Biological Activity

The compound 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one represents a class of biologically active molecules that have garnered interest due to their potential therapeutic applications. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound can be described by its structural formula:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure incorporates an indole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that yield the target compound with high purity and yield rates. Recent studies have reported various synthetic pathways that optimize the yield and biological activity of similar indole derivatives .

Antidepressant Activity

Research has indicated that derivatives of indole-bearing azetidinone, including this compound, exhibit significant antidepressant-like effects. In a study evaluating the pharmacological effects of similar compounds, it was found that these derivatives could modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation .

Antibacterial Properties

The antibacterial activity of compounds similar to this compound has also been explored. For instance, piperazine hybridized coumarin derivatives demonstrated potent activity against Pseudomonas aeruginosa, indicating that modifications in the piperazine structure can enhance antibacterial efficacy. The mechanisms involved include disruption of bacterial cell membranes and induction of oxidative stress within bacterial cells .

The biological mechanisms underpinning the activity of this compound are multifaceted:

  • Dopamine Receptor Modulation : Similar compounds have shown high affinity for dopamine receptors, particularly D4 receptors, suggesting a potential role in neuropharmacology .
  • Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and subsequent cell lysis, a common mechanism among antimicrobial agents .

Study on Antidepressant Effects

A recent study investigated the antidepressant properties of indole derivatives by administering them to animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the hippocampus. This suggests that such compounds could serve as novel antidepressants with fewer side effects compared to traditional therapies .

Antibacterial Efficacy Assessment

In another investigation focusing on antibacterial efficacy, various derivatives were tested against clinical strains of bacteria. The compound exhibited low Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, highlighting its potential as a treatment for resistant bacterial infections .

Data Tables

Compound Activity Type MIC (μg/mL) Mechanism
This compoundAntidepressantN/ASerotonin modulation
Piperazine Hybridized CoumarinAntibacterial1Membrane disruption

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